4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzamide
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Overview
Description
Preparation Methods
The synthesis of 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzamide involves the reaction of 3-ethoxy-2-hydroxybenzaldehyde with 4-aminobenzamide under specific conditions. The reaction typically occurs in the presence of a suitable solvent and a catalyst to facilitate the formation of the Schiff base
Chemical Reactions Analysis
4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Scientific Research Applications
4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzamide is used extensively in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and functions. Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents, although it is not intended for direct therapeutic use .
Mechanism of Action
The mechanism of action of 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzamide involves its interaction with specific molecular targets, such as proteins or enzymes. The Schiff base moiety allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function or activity. The exact molecular pathways involved depend on the specific protein targets and the context of the research .
Comparison with Similar Compounds
Similar compounds to 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzamide include other Schiff bases and benzamide derivatives. For example:
- 4-{[(1E)-(3-methoxy-2-hydroxyphenyl)methylene]amino}benzamide
- 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoic acid These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity .
Properties
IUPAC Name |
4-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-14-5-3-4-12(15(14)19)10-18-13-8-6-11(7-9-13)16(17)20/h3-10,19H,2H2,1H3,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUUVXKPXMZDHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.